

# Birelentinib Demonstrates Potent Activity in Heavily Pretreated Lymphoma: A Comparative Analysis

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Compound of Interest		
Compound Name:	Birelentinib	
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New data on the novel dual LYN/BTK inhibitor, **Birelentinib** (DZD8586), reveals significant anti-tumor activity in patients with relapsed/refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL), including those who have previously failed both Bruton's tyrosine kinase (BTK) and BCL-2 inhibitors. This guide provides a comparative overview of **Birelentinib**'s performance against other targeted therapies, supported by available clinical data and detailed experimental protocols for assessing drug activity in primary patient-derived lymphoma cells.

**Birelentinib**, a first-in-class, non-covalent dual inhibitor of LYN and BTK, has been granted Fast Track Designation by the U.S. Food and Drug Administration (FDA) for adult patients with relapsed/refractory CLL/SLL who have received at least two prior lines of therapy, including a BTK inhibitor and a BCL-2 inhibitor.[1] This designation is supported by a pooled analysis of the Phase I TAI-SHAN5 (NCT05824585) and Phase II TAI-SHAN8 (NCT06539182) studies, which demonstrated an impressive objective response rate (ORR) of 84.2% in a heavily pretreated patient population.[1][2]

# Comparative Efficacy in Relapsed/Refractory CLL/SLL

The following table summarizes the clinical efficacy of **Birelentinib** in comparison to other targeted agents used in patients with relapsed/refractory CLL/SLL, particularly in the



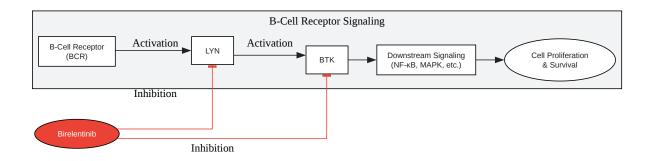
challenging "double-refractory" population that has progressed on both a BTK inhibitor and a BCL-2 inhibitor.

Drug	Mechanism of Action	Patient Population	Objective Response Rate (ORR)	Median Progression- Free Survival (PFS)
Birelentinib (DZD8586)	Dual LYN/BTK inhibitor (non-covalent)	Heavily pretreated CLL/SLL, including prior BTKi and BCL-2i	84.2% (at 50 mg daily)[2]	Data not yet mature[2]
Pirtobrutinib	Non-covalent BTK inhibitor	R/R CLL/SLL with prior covalent BTKi and BCL-2i	70-79%[2]	~16.8 - 19.6 months[2]
Ibrutinib	Covalent BTK inhibitor	Relapsed/Refract ory CLL/SLL	89% (in one Phase 1b/2 study)	51 months (in one Phase 1b/2 study)
Ibrutinib + Venetoclax	Covalent BTK inhibitor + BCL-2 inhibitor	Double-refractory CLL	Promising effects in small series	11.2 months (treatment-free survival in one small series)[3]

# Birelentinib's Dual-Targeting Mechanism of Action

**Birelentinib**'s novel mechanism of targeting both LYN and BTK kinases is designed to overcome resistance to conventional BTK inhibitors. Resistance to covalent BTK inhibitors like ibrutinib often arises from mutations in the BTK gene (e.g., C481S) or through activation of alternative signaling pathways that bypass BTK. By inhibiting both BTK-dependent and LYN-mediated BTK-independent signaling, **Birelentinib** offers a potential therapeutic advantage in these resistant settings.





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Birelentinib's dual inhibition of LYN and BTK.

# Experimental Protocols for Assessing Birelentinib's Activity in Primary Lymphoma Cells

The following protocols provide a framework for evaluating the in vitro activity of **Birelentinib** and other targeted agents on primary patient-derived lymphoma cells.

# Isolation of Primary Lymphoma Cells from Patient Samples

Objective: To obtain a viable single-cell suspension of primary lymphoma cells from peripheral blood or bone marrow aspirates.

#### Materials:

- Patient peripheral blood or bone marrow aspirate collected in heparinized tubes.
- Ficoll-Paque PLUS (or similar density gradient medium).
- · Phosphate-buffered saline (PBS).
- Fetal bovine serum (FBS).



- RPMI-1640 medium.
- Centrifuge.
- Sterile labware.

#### Procedure:

- Dilute the blood or bone marrow sample 1:1 with PBS.
- Carefully layer the diluted sample over an equal volume of Ficoll-Paque in a conical centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
- Collect the mononuclear cell layer and transfer to a new centrifuge tube.
- Wash the cells by adding 3 volumes of PBS and centrifuging at 100-200 x g for 10 minutes.
- Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.
- Perform a cell count and viability assessment using trypan blue exclusion.

### **Ex Vivo Drug Sensitivity and Viability Assay**

Objective: To determine the cytotoxic effect of **Birelentinib** on primary lymphoma cells.

#### Materials:

- Isolated primary lymphoma cells.
- RPMI-1640 medium with 10% FBS.
- Birelentinib (and other comparator drugs) dissolved in DMSO and diluted to desired concentrations.

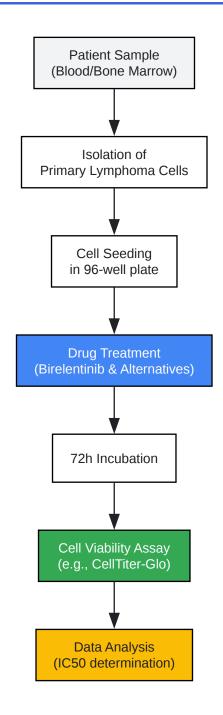


- 96-well cell culture plates.
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay).
- · Luminometer.

#### Procedure:

- Seed the primary lymphoma cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well in 100 μL of culture medium.
- Add serial dilutions of Birelentinib and comparator drugs to the wells. Include a vehicle control (DMSO) and an untreated control.
- Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of viable cells relative to the vehicle control and plot dose-response curves to determine the IC50 value for each drug.





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Workflow for assessing drug sensitivity in primary lymphoma cells.

## **Logical Framework for Birelentinib's Application**

The clinical data and mechanism of action of **Birelentinib** support its use in a specific, high-unmet-need patient population.

Logical pathway for **Birelentinib** treatment in R/R CLL/SLL.



### Conclusion

**Birelentinib** demonstrates significant promise as a new therapeutic option for patients with heavily pretreated and "double-refractory" CLL/SLL. Its dual inhibition of LYN and BTK provides a rational approach to overcoming resistance to existing targeted therapies. The high objective response rate observed in clinical trials warrants further investigation and positions **Birelentinib** as a potentially valuable addition to the lymphoma treatment landscape. The provided experimental protocols offer a standardized method for preclinical evaluation of **Birelentinib**'s activity in primary patient-derived lymphoma cells, which will be crucial for further understanding its therapeutic potential and identifying patient populations most likely to benefit.

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